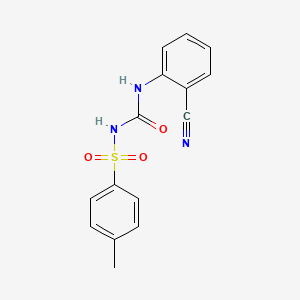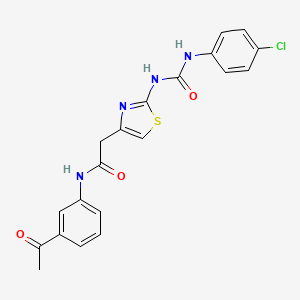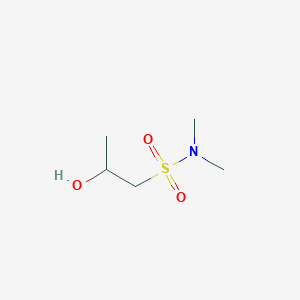![molecular formula C15H17N3OS B2491671 (2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(4-methylthiophen-2-yl)methanone CAS No. 2034333-19-0](/img/structure/B2491671.png)
(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(4-methylthiophen-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(4-methylthiophen-2-yl)methanone is a useful research compound. Its molecular formula is C15H17N3OS and its molecular weight is 287.38. The purity is usually 95%.
BenchChem offers high-quality (2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(4-methylthiophen-2-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(4-methylthiophen-2-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Bioorthogonal Chemistry and Click Reactions
Bioorthogonal chemistry plays a crucial role in studying and manipulating biomolecules within their natural environment. These reactions occur without disrupting biological processes, allowing specific labeling, detection, and manipulation of biomolecules. One widely used bioorthogonal reaction is the Cu(I)-catalyzed azide–alkyne cycloaddition (CuAAC) . This reaction efficiently conjugates azide and alkyne functionalized molecules, enabling real-time imaging of biological processes .
The compound , with its cyclopropyl and thiophene moieties, could serve as a valuable building block for designing bioorthogonal probes. Its unique structure may allow for selective labeling of biomolecules in live cells and animals, facilitating studies of cellular processes.
a. Anticancer Agents: Pyrazolo[1,5-a]pyrazines have demonstrated antiproliferative activity against cancer cells. Researchers could explore derivatives of this compound for their cytotoxic effects and potential as novel anticancer agents.
b. Kinase Inhibitors: Given the prevalence of kinases in signaling pathways, compounds that selectively inhibit specific kinases are valuable for drug development. The cyclopropyl-thiophene-pyrazolo[1,5-a]pyrazine scaffold could be modified to target specific kinases involved in diseases such as cancer, inflammation, and neurodegenerative disorders.
c. Anti-Inflammatory Agents: Inflammation plays a role in various diseases. The compound’s structural features may allow for the design of potent anti-inflammatory agents. Researchers could explore its effects on inflammatory pathways and evaluate its potential as a therapeutic agent.
d. CNS-Active Compounds: The central nervous system (CNS) remains an important target for drug discovery. Pyrazolo[1,5-a]pyrazines have shown promise as CNS-active compounds. Researchers could investigate modifications to enhance blood-brain barrier penetration and assess their impact on neurological disorders.
Synthetic Methodology
The synthesis of this compound involves challenging steps due to its complex structure. Researchers continue to explore efficient routes to access it. Notably, the dibenzocyclooctyne (DBCO) series, including aza-dibenzocyclooctyne (DIBAC), has been widely used in strain-promoted azide–alkyne cycloaddition (SPAAC) reactions . Investigating alternative synthetic pathways and optimizing reaction conditions could facilitate large-scale production.
He, Y., Liu, L., & Cheng, L. (2023). A Short Review of Research Progress on the Synthesis Approaches of Aza-Dibenzocyclooctyne Derivatives. Molecules, 28(9), 3715. DOI: 10.3390/molecules28093715
properties
IUPAC Name |
(2-cyclopropyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)-(4-methylthiophen-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3OS/c1-10-6-14(20-9-10)15(19)17-4-5-18-12(8-17)7-13(16-18)11-2-3-11/h6-7,9,11H,2-5,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOKYGHLMFOCOSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)N2CCN3C(=CC(=N3)C4CC4)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(4-methylthiophen-2-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3,4-dimethoxyphenyl)-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2491588.png)

![Methyl 3-({[4-(ethoxycarbonyl)phenyl]amino}sulfonyl)thiophene-2-carboxylate](/img/structure/B2491590.png)
![2-[(7-acetyl-3-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio]-N-(3-methylphenyl)acetamide](/img/structure/B2491593.png)
![1,7-dimethyl-3-(3-methylbenzyl)-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2491594.png)
![2-{4-[(Tert-butoxy)carbonyl]-1,1-dioxo-1lambda6-thiomorpholin-3-yl}acetic acid](/img/structure/B2491595.png)
![2-((6-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2491597.png)

![2-[6-(3,4-Dimethylphenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2491603.png)
![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-5-methyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-one](/img/structure/B2491605.png)

![4-(4-Chlorophenyl)-2-hydroxy-6-[4-(trifluoromethyl)phenyl]nicotinonitrile](/img/structure/B2491609.png)
![(4-Aminophenyl)(2-methyl-4,5-dihydrobenzo[b]imidaz](/img/structure/B2491610.png)
![5-[1-(3-chloro-4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(2-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2491611.png)